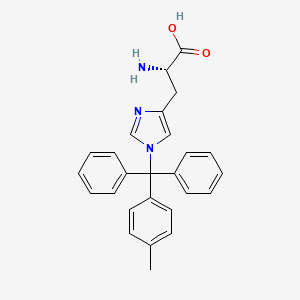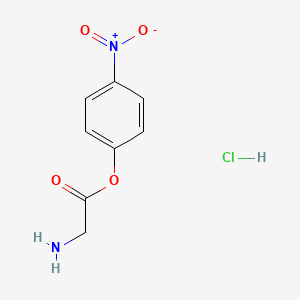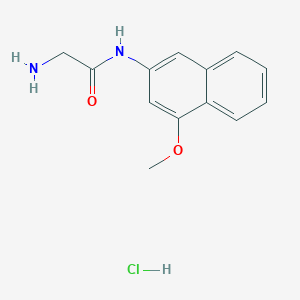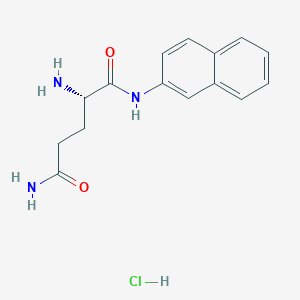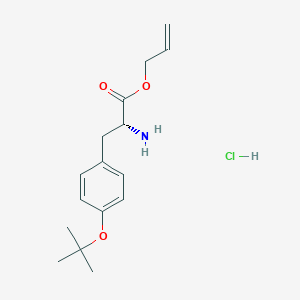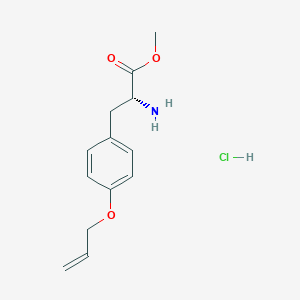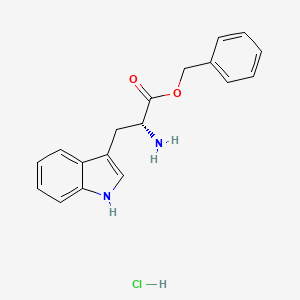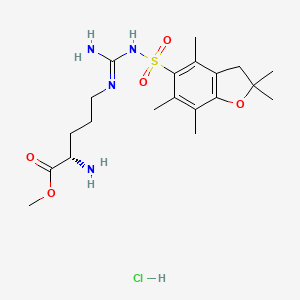
H-Arg(pbf)-ome hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Arg(pbf)-ome hcl, also known as this compound, is a useful research compound. Its molecular formula is C20H33ClN4O5S and its molecular weight is 477.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
增材制造和材料科学
聚合物粉末床熔融(PBF):该技术在增材制造中非常重要,专注于选择性熔融聚合物粉末颗粒以创建三维结构。它用于原型制作和小批量生产,强调了超出传统材料的扩展设计空间和材料组合。该过程涉及了解制造过程中的热传递以及结构-工艺-性能关系 (Chatham、Long 和 Williams,2019 年).
砂岩酸化材料筛选:研究不同的酸,包括它们在不同温度下对砂岩的影响,对于提高石油开采过程中渗透率和孔隙率至关重要。这项研究可以与其他领域中化学相互作用的探索相提并论,包括特定化合物(如“H-Arg(pbf)-ome hcl”)如何与不同的材料或环境相互作用 (Leong 和 Mahmud,2018 年).
环境科学与毒理学
- 溴化阻燃剂对环境的影响:对新型溴化阻燃剂 (NBFR) 及其在环境中的普遍性进行研究,包括它们的降解、生物积累和潜在毒性。这一领域强调了了解化学物质的环境归趋和影响的重要性,如果“this compound”具有相似的性质或用途,则可能与该研究相关 (Xiong 等人,2019 年).
储能与电化学
- 钠离子电池硬碳负极:本综述讨论了硬碳作为钠离子电池负极材料的作用,重点介绍了它的电化学性能和应用中的挑战。此类对材料科学和电化学的研究可以提供有关“this compound”如何在储能或其他电化学应用中适用的见解 (Zhao 等人,2020 年).
作用机制
Target of Action
H-Arg(Pbf)-Ome HCl, also known as Fmoc-hArg(Pbf)-OH, is primarily used in the field of peptide synthesis . It is a derivative of the amino acid arginine, which plays a crucial role in various biological processes such as protein synthesis and cell signaling .
Mode of Action
The compound interacts with its targets by being incorporated into peptides during the process of Solid Phase Peptide Synthesis (SPPS) . It is used in the same manner as Fmoc-Arg(Pbf)-OH . The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a protective group that prevents unwanted side reactions during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound is incorporated into the growing peptide chain, influencing the structure and function of the resulting peptide .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the efficiency of its incorporation into peptides .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific peptides into which it is incorporated. By contributing to the structure of these peptides, it can influence their biological activity and interactions with other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -15°C to -25°C to maintain its stability . Furthermore, the efficiency of its incorporation into peptides can be affected by the conditions of the peptide synthesis process .
生化分析
Biochemical Properties
H-Arg(pbf)-ome hcl plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Pbf group protects the guanidino group of arginine, preventing unwanted side reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Pbf group is cleaved by trifluoroacetic acid (TFA), allowing the arginine residue to participate in subsequent biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s arginine residue is known to be involved in nitric oxide synthesis, which plays a critical role in cell signaling and vascular function. Additionally, arginine is a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation . The presence of the Pbf group can affect the compound’s cellular uptake and distribution, impacting its overall cellular effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Pbf group provides steric hindrance, protecting the guanidino group of arginine from premature reactions. Upon cleavage of the Pbf group by TFA, the free arginine residue can interact with enzymes such as nitric oxide synthase, leading to the production of nitric oxide . This interaction can modulate various cellular processes, including vasodilation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under inert atmosphere and room temperature conditions but should be kept in a dark place to prevent degradation . Over time, the Pbf group may be cleaved, releasing free arginine, which can then participate in various biochemical reactions. Long-term studies have shown that the compound maintains its stability and efficacy in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance nitric oxide production and improve vascular function. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and polyamine synthesis. The arginine residue is metabolized by arginase to produce ornithine and urea, which are further processed in the urea cycle . Additionally, arginine serves as a precursor for the synthesis of polyamines, which are critical for cell growth and differentiation . The Pbf group does not interfere with these metabolic pathways, allowing the compound to be effectively utilized in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s arginine residue is recognized by cationic amino acid transporters, facilitating its uptake into cells . Once inside the cell, the Pbf group may influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s arginine residue is often directed to the cytoplasm, where it participates in various metabolic processes . Post-translational modifications, such as the cleavage of the Pbf group, can further influence the compound’s localization and activity within specific cellular compartments . This targeted localization ensures that this compound exerts its effects precisely where needed within the cell .
属性
IUPAC Name |
methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBZJQUKCGWKC-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

